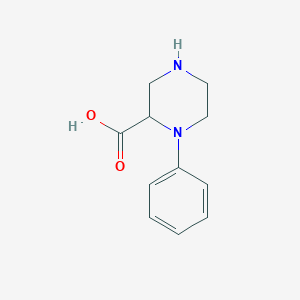

1-Phenylpiperazine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-phenylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-8-12-6-7-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNFEDAPNKSQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Phenylpiperazine-2-carboxylic acid (PPCA) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

1-Phenylpiperazine-2-carboxylic acid is a derivative of piperazine, characterized by the following chemical formula:

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 206.25 g/mol

- CAS Number : 1214833-66-5

The compound features a phenyl group attached to the piperazine ring and a carboxylic acid functional group at the second position, which contributes to its biological activity.

Synthesis Methods

The synthesis of PPCA typically involves multi-step organic reactions. The methods require careful control of reaction conditions to optimize yield and purity. Common synthetic routes include:

- Condensation Reactions : Combining piperazine derivatives with aromatic carboxylic acids.

- Cyclization Techniques : Utilizing cyclization reactions to form the piperazine ring structure.

Antidepressant and Anxiolytic Effects

Research indicates that PPCA exhibits potential as an antidepressant and anxiolytic agent . It interacts with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation. Studies have shown that PPCA can enhance serotonin signaling, contributing to its antidepressant effects.

Dopaminergic Modulation

PPCA also modulates dopaminergic pathways, making it a candidate for treating disorders like schizophrenia. Its interaction with dopamine receptors suggests potential in addressing symptoms associated with psychotic disorders.

Anticancer Potential

In recent studies, derivatives of PPCA have been evaluated for their anticancer activity. For instance, compounds based on the phenylpiperazine scaffold demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) cells. Molecular docking studies indicated that these compounds could effectively bind to topoisomerase II, a target for many anticancer drugs .

Data Table: Biological Activities of 1-Phenylpiperazine Derivatives

Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that PPCA administration resulted in significant reductions in depressive-like behaviors when compared to control groups. The compound's efficacy was attributed to its ability to increase serotonin levels in the brain.

Study 2: Anticancer Activity

In vitro tests showed that PPCA derivatives exhibited cytotoxicity comparable to doxorubicin when tested against MCF7 cells. The results suggested that these compounds could enhance the effectiveness of existing chemotherapy agents by reversing drug resistance .

PPCA exerts its biological effects through several mechanisms:

- Receptor Binding : Interaction with serotonin and dopamine receptors.

- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation.

- Gene Expression Modulation : Alteration of gene expression related to cell cycle regulation and apoptosis.

Scientific Research Applications

Pharmaceutical Development

PPCA serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been explored for their potential use in medications targeting mental health disorders due to their interactions with neurotransmitter systems. Notably, PPCA has shown promise as an antidepressant and anxiolytic agent by modulating serotonin and dopaminergic pathways, which are vital in treating conditions like depression and schizophrenia.

Key Pharmaceuticals Derived from PPCA:

| Compound Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Aripiprazole | Antipsychotic | Partial agonist at dopamine D2 receptors |

| Quetiapine | Treatment of schizophrenia | Antagonist at serotonin and dopamine receptors |

| Trimetazidine | Angina treatment | Improves myocardial metabolism |

Biochemical Research

In biochemical studies, PPCA is utilized to investigate enzyme inhibition and receptor binding mechanisms. This compound aids researchers in understanding biological pathways and developing new therapeutic strategies. Its role as a GABA receptor agonist highlights its potential in antiparasitic treatments, where it can induce hyperpolarization of nerve endings, leading to paralysis in certain organisms.

Research Highlights:

- Enzyme Inhibition Studies: PPCA derivatives are studied for their ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction: The compound's interaction with GABA receptors is crucial for understanding its effects on neurotransmission.

Polymer Chemistry

PPCA can be incorporated into polymer formulations, enhancing properties such as solubility and mechanical strength. This application is particularly beneficial for creating advanced materials used in various industrial applications. The incorporation of PPCA into polymers can improve their durability and performance in specific environments .

Analytical Chemistry

In analytical chemistry, PPCA is used as a standard in chromatographic techniques. Its role as a reference compound aids in the accurate quantification of related substances within complex mixtures. This application is vital for ensuring the quality and consistency of pharmaceutical products during development and production .

Cosmetic Formulations

The unique properties of PPCA make it suitable for cosmetic applications, particularly in skin care products. It enhances texture and stability, contributing to a better user experience. The compound's ability to improve formulation stability is essential for the longevity and effectiveness of cosmetic products .

Case Studies and Research Findings

Several studies have documented the applications of PPCA across various fields:

- Antidepressant Activity: A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of PPCA derivatives in animal models, demonstrating significant improvements in depressive behaviors when compared to control groups.

- Acaricidal Properties: Research highlighted in Pesticide Biochemistry and Physiology investigated the acaricidal activity of phenylpiperazine derivatives against Tetranychus urticae (two-spotted spider mite), showcasing the potential agricultural applications of PPCA derivatives .

- Synthesis Techniques: An efficient synthetic method for producing enantiomerically pure trans-3-arylpiperazine-2-carboxylic acids was developed, emphasizing the importance of PPCA in creating compounds with specific stereochemical configurations necessary for biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional groups among 1-phenylpiperazine-2-carboxylic acid and related compounds:

Preparation Methods

Enzymatic Stereoselective Hydrolysis for Chiral Derivatives

A significant advancement in the preparation of optically active 1-phenylpiperazine derivatives, including 1-phenylpiperazine-2-carboxylic acid, involves enzymatic hydrolysis of racemic esters:

Starting Material : Racemic oxalamate esters of 1-methyl-3-phenylpiperazine (methyl or ethyl oxalates) serve as substrates.

Enzyme Used : Protease from Streptomyces griseus acts as a hydrolase catalyzing selective hydrolysis of one enantiomer over the other, enabling stereoselective resolution.

-

- Hydrolysis is performed in a buffer-free medium, often with organic co-solvents such as toluene, methyl tert-butyl ether, or cyclohexane to improve solubility and selectivity.

- The enzyme shows high stability in water/co-solvent mixtures and neat organic solvents.

- The reaction is carried out at controlled pH, but unbuffered conditions sometimes yield higher enantiomeric excess (ee).

- Low enzyme loading is sufficient due to high catalytic efficiency.

Outcome :

- The enzymatic hydrolysis yields optically pure (S)- or (R)-1-methyl-3-phenylpiperazine derivatives.

- The enantiomeric ratio (E) is used to monitor selectivity, calculated from conversion and ee values.

- Scale-up experiments demonstrate the feasibility of this method for preparative purposes.

Reaction Monitoring and Purification

-

- Thin-layer chromatography (TLC) using silica gel with dichloromethane/methanol eluents.

- Gas chromatography (GC) after derivatization to trifluoroacetamide to separate enantiomers.

- Enantiomeric excess and conversion are calculated to assess the stereoselectivity.

-

- Crystallization of the oxalamate esters improves purity.

- Column chromatography is used post-reaction to isolate the target compounds.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The enzymatic method provides a stereoselective route to chiral 1-phenylpiperazine derivatives, which are valuable intermediates for pharmaceutical synthesis, such as in the production of S-mirtazapine.

The absence of buffer in the enzymatic hydrolysis enhances selectivity, likely due to the influence of the nitrogen atom in the piperazine ring on enzyme interaction.

Solidification of substrates in some solvents may limit diffusion and reaction rate, suggesting solvent choice is critical.

The enzymatic process is advantageous due to mild conditions, high selectivity, and minimal need for cofactors.

Q & A

Q. How can computational tools predict the environmental toxicity of 1-Phenylpiperazine-2-carboxylic acid derivatives?

- Methodological Answer : QSAR models (e.g., ECOSAR) estimate aquatic toxicity (LC₅₀ for fish). Bioconcentration factors (BCF) are calculated using logKow values. Persistence is assessed via BIOWIN models. Experimental validation includes Daphnia magna acute toxicity tests (OECD 202 guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.